![molecular formula C11H12BrN B13555710 1-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13555710.png)
1-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromophenyl)-3-azabicyclo[310]hexane is a bicyclic compound featuring a bromophenyl group attached to a 3-azabicyclo[310]hexane scaffold
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the treatment of 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium (n-BuLi). This reaction proceeds via an open chain transition state based on intermolecular bromine-lithium coordination, following an SN2 process . The reaction conditions typically involve low temperatures and anhydrous solvents to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, can be applied to scale up the synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex bicyclic structures.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve polar aprotic solvents and mild temperatures.
Cyclization Reactions: Catalysts such as palladium or copper can be used to facilitate cyclization. Conditions may include elevated temperatures and inert atmospheres.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted azabicyclohexanes.
Cyclization Reactions: Products include more complex bicyclic or polycyclic compounds.
Reduction Reactions: The major product is the corresponding hydrogenated azabicyclohexane.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Medicinal Chemistry: The compound serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific mechanical or electronic properties.
Wirkmechanismus
The mechanism of action of 1-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The bromophenyl group may facilitate binding to these targets, while the azabicyclohexane scaffold provides structural rigidity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Azabicyclo[3.1.0]hexane: Lacks the bromophenyl group but shares the azabicyclohexane scaffold.
3-(3,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane: Contains a difluorophenyl group instead of a bromophenyl group.
1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane: Contains a chlorophenyl group instead of a bromophenyl group.
Uniqueness
1-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Eigenschaften
Molekularformel |
C11H12BrN |
|---|---|
Molekulargewicht |
238.12 g/mol |
IUPAC-Name |
1-(3-bromophenyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H12BrN/c12-10-3-1-2-8(4-10)11-5-9(11)6-13-7-11/h1-4,9,13H,5-7H2 |
InChI-Schlüssel |
SGZGYHORYYBOLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C1(CNC2)C3=CC(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



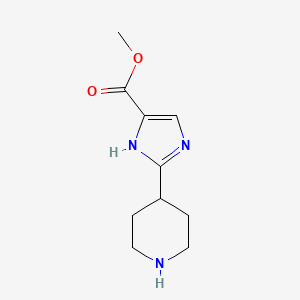
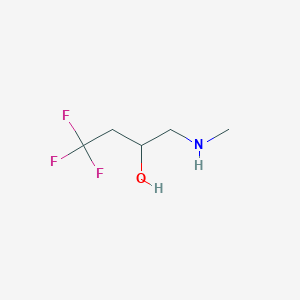
![(2E)-4-(dimethylamino)-N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}but-2-enamide](/img/structure/B13555646.png)
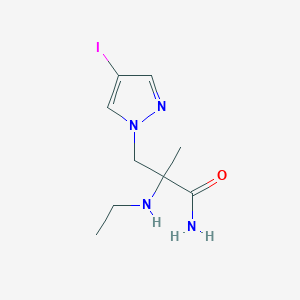

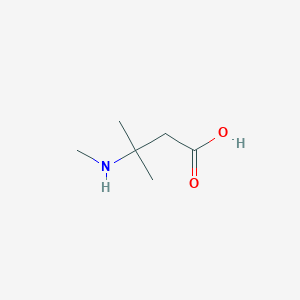
![Tert-butyl 7-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13555668.png)
![3-[2-(2-aminoethoxy)ethoxy]-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]propanamide hydrochloride](/img/structure/B13555669.png)
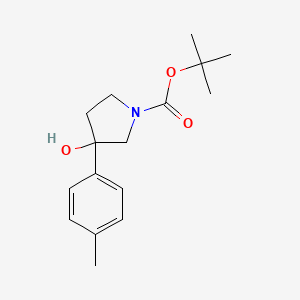


![[3,5-Bis(1,1,2,2-tetrafluoroethoxy)phenyl]methanol](/img/structure/B13555705.png)

